Tributyl[(octahydro-1H-4,7-methanoinden-5-yl)methoxy]stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tributyl[(octahydro-1H-4,7-methanoinden-5-yl)methoxy]stannane is an organotin compound known for its unique chemical structure and properties. This compound is part of the broader class of organotin compounds, which are characterized by the presence of tin atoms bonded to organic groups. Organotin compounds have a wide range of applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tributyl[(octahydro-1H-4,7-methanoinden-5-yl)methoxy]stannane typically involves the reaction of tributylstannane with octahydro-1H-4,7-methanoinden-5-yl methanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve consistent product quality. The compound is then purified using standard techniques such as distillation or recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Tributyl[(octahydro-1H-4,7-methanoinden-5-yl)methoxy]stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler organotin compounds.
Substitution: The compound can undergo substitution reactions where the tributylstannane group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may yield organotin oxides, while reduction may produce simpler organotin compounds .
Wissenschaftliche Forschungsanwendungen
Tributyl[(octahydro-1H-4,7-methanoinden-5-yl)methoxy]stannane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as an anticancer agent.
Industry: Used in the production of polymers and other industrial materials.
Wirkmechanismus
The mechanism of action of tributyl[(octahydro-1H-4,7-methanoinden-5-yl)methoxy]stannane involves its interaction with specific molecular targets and pathways. The compound can act as a radical initiator, facilitating various chemical reactions. It may also interact with biological molecules, leading to potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to tributyl[(octahydro-1H-4,7-methanoinden-5-yl)methoxy]stannane include other organotin compounds such as:
- Tributyltin hydride
- Triphenyltin chloride
- Tetraethyltin
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity
Eigenschaften
CAS-Nummer |
106308-29-6 |
---|---|
Molekularformel |
C23H44OSn |
Molekulargewicht |
455.3 g/mol |
IUPAC-Name |
tributyl(8-tricyclo[5.2.1.02,6]decanylmethoxy)stannane |
InChI |
InChI=1S/C11H17O.3C4H9.Sn/c12-6-8-4-7-5-11(8)10-3-1-2-9(7)10;3*1-3-4-2;/h7-11H,1-6H2;3*1,3-4H2,2H3;/q-1;;;;+1 |
InChI-Schlüssel |
FYZPMUZVEQUCKD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)OCC1CC2CC1C3C2CCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.